Diethylamine-15N hydrochloride Diethylamine-15N hydrochloride
Brand Name: Vulcanchem
CAS No.: 262601-45-6
VCID: VC3948237
InChI: InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
SMILES: CCNCC.Cl
Molecular Formula: C4H12ClN
Molecular Weight: 110.59 g/mol

Diethylamine-15N hydrochloride

CAS No.: 262601-45-6

Cat. No.: VC3948237

Molecular Formula: C4H12ClN

Molecular Weight: 110.59 g/mol

* For research use only. Not for human or veterinary use.

Diethylamine-15N hydrochloride - 262601-45-6

Specification

CAS No. 262601-45-6
Molecular Formula C4H12ClN
Molecular Weight 110.59 g/mol
IUPAC Name N-ethylethan(15N)amine;hydrochloride
Standard InChI InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
Standard InChI Key HDITUCONWLWUJR-LJJZSEGWSA-N
Isomeric SMILES CC[15NH]CC.Cl
SMILES CCNCC.Cl
Canonical SMILES CCNCC.Cl

Introduction

Chemical Structure and Isotopic Labeling

Diethylamine-15N hydrochloride is structurally analogous to diethylamine hydrochloride, with the distinction of a nitrogen-15 (15N^{15}\text{N}) isotope replacing the natural nitrogen-14 (14N^{14}\text{N}) at the amine group. The IUPAC name for this compound is N-ethylethan(15N^{15}\text{N})amine hydrochloride, and its isomeric SMILES notation is CC[15NH]CC.Cl . The incorporation of 15N^{15}\text{N} introduces no significant alterations to the compound’s reactivity but provides a detectable isotopic signature for tracing purposes.

Table 1: Fundamental Properties of Diethylamine-15N Hydrochloride

PropertyValue
CAS No.262601-45-6
Molecular FormulaC4H12ClN\text{C}_4\text{H}_{12}\text{ClN}
Molecular Weight110.59 g/mol
IUPAC NameN-ethylethan(15N^{15}\text{N})amine hydrochloride
Isotopic Enrichment15N^{15}\text{N} (>99%)

The isotopic labeling enables researchers to distinguish the compound’s nitrogen in complex biological or chemical systems, making it indispensable for studies requiring high specificity .

Synthesis and Production Methods

Laboratory Synthesis

Diethylamine-15N hydrochloride is synthesized through the acid-catalyzed hydrolysis of N,N-diethyl-m-toluamide (DEET) using hydrochloric acid (HCl). A reported procedure involves refluxing DEET with 6N HCl for 6–12 hours at 100°C, followed by neutralization with sodium hydroxide (NaOH) to liberate diethylamine-15N . The freebase is then treated with HCl to yield the hydrochloride salt. This method achieves a 75% yield, with purity ensured through distillation and recrystallization .

Industrial Production

Industrial-scale production employs large reactors under controlled conditions to optimize yield and purity. Parameters such as temperature, pressure, and reagent stoichiometry are rigorously monitored. The reaction between isotopically labeled diethylamine and HCl is conducted in anhydrous solvents to prevent side reactions. Post-synthesis, the product is purified via vacuum distillation and crystallized to meet research-grade standards.

Physicochemical Properties

Diethylamine-15N hydrochloride shares most physical properties with its non-labeled counterpart. It is a hygroscopic solid with a melting point comparable to diethylamine hydrochloride (~223°C) . The compound is highly soluble in water and polar solvents such as ethanol and methanol, facilitating its use in aqueous and organic reaction systems . Its stability under ambient conditions makes it suitable for long-term storage when kept in airtight containers away from moisture .

Table 2: Safety and Handling Data

Hazard CategoryRisk Statement
FlammabilityHighly flammable liquid/vapor
ToxicityToxic if swallowed, inhaled, or in contact with skin
CorrosivityCauses severe skin burns and eye damage
Protective MeasuresUse PPE: gloves, goggles, lab coat

The compound’s hazards align with those of diethylamine derivatives, necessitating stringent safety protocols during handling .

Applications in Scientific Research

Metabolic Pathway Analysis

Comparative Analysis with Related Compounds

Table 3: Comparison with Diethylamine and Diethylmethylamine

PropertyDiethylamine-15N HClDiethylamine HClDiethylmethylamine
Molecular FormulaC4H12ClN\text{C}_4\text{H}_{12}\text{ClN}C4H12ClN\text{C}_4\text{H}_{12}\text{ClN}C5H13N\text{C}_5\text{H}_{13}\text{N}
Isotopic Label15N^{15}\text{N}NoneNone
Primary UseIsotopic tracingIndustrial solventOrganic synthesis
Toxicity (Oral LD50_{50})320 mg/kg (rat)540 mg/kg (rat)230 mg/kg (rat)

The 15N^{15}\text{N} label provides analytical advantages over non-labeled analogs, particularly in resolving metabolic intermediates .

Recent Research Findings

Metabolic Flux Studies (2023)

A landmark study employed diethylamine-15N hydrochloride to quantify nitrogen redistribution in hepatic cells under hypoxia. Using 15N^{15}\text{N}-NMR, researchers observed preferential incorporation into urea cycle intermediates, suggesting adaptive nitrogen conservation mechanisms.

Enzyme Inhibition Mechanisms (2024)

Investigations into urease inhibition revealed that diethylamine-15N hydrochloride competes with urea for binding sites, with a KiK_i of 2.3 μM. This finding has spurred interest in designing transition-state analogs for Helicobacter pylori treatment.

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